molecular formula C6H8BrN3 B13198844 [(5-Bromopyrimidin-2-yl)methyl](methyl)amine

[(5-Bromopyrimidin-2-yl)methyl](methyl)amine

Cat. No.: B13198844
M. Wt: 202.05 g/mol
InChI Key: JHQXQBUCHRWIMO-UHFFFAOYSA-N
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Description

(5-Bromopyrimidin-2-yl)methylamine is a chemical compound with the molecular formula C6H8BrN3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of a bromine atom at the 5-position of the pyrimidine ring and a methylamine group at the 2-position makes this compound unique. It is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromopyrimidin-2-yl)methylamine typically involves the following steps:

    Starting Material: The synthesis begins with 5-bromopyrimidine.

    Nucleophilic Substitution: The bromine atom in 5-bromopyrimidine is substituted with a methylamine group. This reaction is usually carried out under basic conditions using a suitable base such as sodium hydride or potassium carbonate.

    Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of (5-Bromopyrimidin-2-yl)methylamine may involve large-scale reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(5-Bromopyrimidin-2-yl)methylamine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alcohols.

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new amine derivative, while oxidation can produce an oxide.

Scientific Research Applications

(5-Bromopyrimidin-2-yl)methylamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and enzyme interactions.

    Industry: The compound is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Bromopyrimidin-2-yl)methylamine involves its interaction with specific molecular targets. The bromine atom and the methylamine group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on enzymes or other proteins, thereby affecting their function.

Comparison with Similar Compounds

(5-Bromopyrimidin-2-yl)methylamine can be compared with other similar compounds such as:

    5-Bromopyrimidine: Lacks the methylamine group, making it less reactive in certain nucleophilic substitution reactions.

    2-Methylaminopyrimidine: Lacks the bromine atom, affecting its reactivity and applications.

    5-Chloropyrimidin-2-ylmethylamine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

The uniqueness of (5-Bromopyrimidin-2-yl)methylamine lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C6H8BrN3

Molecular Weight

202.05 g/mol

IUPAC Name

1-(5-bromopyrimidin-2-yl)-N-methylmethanamine

InChI

InChI=1S/C6H8BrN3/c1-8-4-6-9-2-5(7)3-10-6/h2-3,8H,4H2,1H3

InChI Key

JHQXQBUCHRWIMO-UHFFFAOYSA-N

Canonical SMILES

CNCC1=NC=C(C=N1)Br

Origin of Product

United States

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